![molecular formula C12H8ClFN2O2S B5882735 N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5882735.png)
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide, also known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the transport of ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis (CF), a genetic disorder that affects multiple organ systems. CFTRinh-172 has been extensively studied for its potential therapeutic applications in CF and other diseases that involve ion transport dysfunction.
作用機序
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide acts as a reversible inhibitor of CFTR channel activity by binding to a specific site on the protein. The exact mechanism of inhibition is not fully understood, but it is thought to involve the stabilization of a closed conformation of the channel. This compound has been shown to be highly selective for CFTR over other ion channels and transporters.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to inhibiting CFTR channel activity, this compound has been shown to modulate other ion channels and transporters, including the epithelial sodium channel (ENaC) and the Na+/K+ ATPase. It has also been shown to have anti-inflammatory and anti-fibrotic effects in animal models of lung disease.
実験室実験の利点と制限
One advantage of N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide is its high selectivity for CFTR, which allows for specific inhibition of CFTR channel activity without affecting other ion channels and transporters. This makes it a useful tool for studying the function and regulation of CFTR in various cell types and tissues. However, one limitation of this compound is its reversible nature, which can make it difficult to achieve sustained inhibition of CFTR channel activity in some experimental settings.
将来の方向性
There are many potential future directions for research on N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide and its applications in the treatment of CF and other diseases. Some possible areas of investigation include:
- Optimization of this compound analogs with improved potency, selectivity, and pharmacokinetic properties
- Development of combination therapies that target multiple ion channels and transporters involved in CF and other diseases
- Investigation of the effects of this compound on CFTR function in different cell types and tissues, including the gastrointestinal tract and sweat glands
- Evaluation of the safety and efficacy of this compound in animal models and clinical trials for the treatment of CF and other diseases.
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in CF and other diseases that involve ion transport dysfunction. Its high selectivity for CFTR and reversible nature make it a useful tool for studying CFTR function and regulation in various experimental settings. There are many potential future directions for research on this compound and its applications in the treatment of CF and other diseases.
合成法
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide was first synthesized in 2003 by a team of researchers at the University of North Carolina at Chapel Hill. The synthesis method involves the reaction of 3-chloro-4-fluoroaniline with carbon disulfide to form the corresponding dithiocarbamate, which is then reacted with 2-furoyl chloride to yield this compound. The compound is purified by column chromatography and characterized by NMR and mass spectrometry.
科学的研究の応用
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide has been widely used in scientific research to study the function and regulation of CFTR and its role in various diseases. In particular, this compound has been used to investigate the mechanisms of CFTR channel gating and the effects of CFTR mutations on channel function. It has also been used to study the regulation of CFTR by other proteins and signaling pathways.
特性
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O2S/c13-8-6-7(3-4-9(8)14)15-12(19)16-11(17)10-2-1-5-18-10/h1-6H,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVSBEMWKCFZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,10-dimethoxy-4-oxo-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B5882655.png)
![5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B5882661.png)
![4-[5-(4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5882664.png)
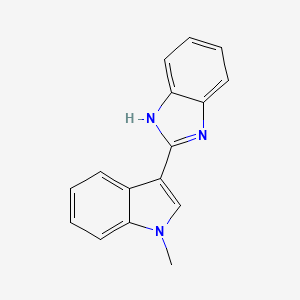
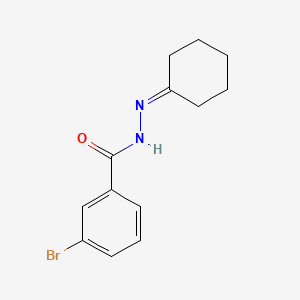
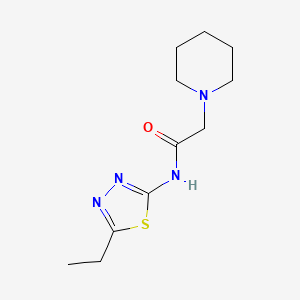
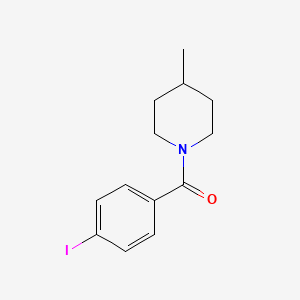
![O-benzyl S-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5882718.png)
![3-allyl-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B5882720.png)

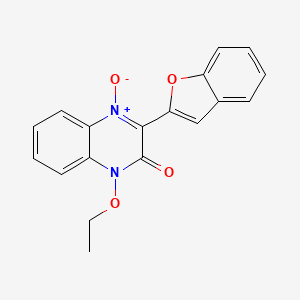
![5-[(4-ethoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5882752.png)
![N-[4-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5882756.png)
